N-(2,4-Difluorophenyl)-2,2-diphenylacetamide
CAS No.: 310457-20-6
Cat. No.: VC4258485
Molecular Formula: C20H15F2NO
Molecular Weight: 323.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310457-20-6 |
|---|---|
| Molecular Formula | C20H15F2NO |
| Molecular Weight | 323.343 |
| IUPAC Name | N-(2,4-difluorophenyl)-2,2-diphenylacetamide |
| Standard InChI | InChI=1S/C20H15F2NO/c21-16-11-12-18(17(22)13-16)23-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) |
| Standard InChI Key | UYXYIKVVSSOVQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Introduction
Structural and Spectroscopic Characterization
Molecular Architecture
The compound’s structure features a central acetamide group () bridging a diphenylmethyl moiety and a 2,4-difluorophenyl ring. X-ray crystallographic studies of analogous compounds reveal that the difluorophenyl group adopts a planar configuration, while the diphenylacetyl component introduces steric bulk, influencing both solubility and intermolecular interactions . The fluorine atoms’ electronegativity polarizes the aromatic ring, activating it for electrophilic and nucleophilic substitutions.
Spectroscopic Profiles
Nuclear Magnetic Resonance (NMR):
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H NMR (CDCl): Peaks at δ 7.25–7.35 (m, 10H, diphenyl), δ 6.85–7.05 (m, 3H, difluorophenyl), and δ 5.45 (s, 1H, NH) confirm the amide linkage and aromatic substituents.
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C NMR: Signals at δ 170.2 (C=O), δ 138.5–115.3 (aromatic carbons), and δ 55.1 (quaternary carbon of diphenylmethyl) align with the expected structure.
Infrared Spectroscopy (IR):
A strong absorption band at 1650 cm corresponds to the carbonyl stretch (), while N-H stretching appears as a broad peak near 3300 cm .
Mass Spectrometry:
High-resolution ESI-MS displays a molecular ion peak at m/z 324.13 (), consistent with the molecular formula.
Synthetic Methodologies
Carbodiimide-Mediated Coupling
The most common synthesis involves reacting 2,4-difluoroaniline with 2,2-diphenylacetyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine in dichloromethane at 273 K facilitates the reaction, achieving yields of 78–85% .
Reaction Conditions:
| Component | Quantity | Role |
|---|---|---|
| 2,4-Difluoroaniline | 1.0 equiv | Nucleophile |
| 2,2-Diphenylacetyl Cl | 1.1 equiv | Electrophile |
| EDC | 1.2 equiv | Coupling Agent |
| Triethylamine | 2.5 equiv | Base |
Alternative Routes
Schotten-Baumann Reaction:
Aqueous NaOH mediates the acylation of 2,4-difluoroaniline with diphenylacetyl chloride, though yields are lower (65–70%) due to hydrolysis side reactions .
Microwave-Assisted Synthesis:
Recent protocols using microwave irradiation at 100°C for 20 minutes reduce reaction times by 60% while maintaining yields above 75% .
Chemical Reactivity and Stability
Hydrolysis Pathways
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (6M HCl, 80°C):
Produces 2,2-diphenylacetic acid (78% yield) and 2,4-difluoroaniline.
Basic Hydrolysis (2M NaOH/EtOH):
Yields sodium 2,2-diphenylacetate (85%), which acidifies to the free acid.
Nucleophilic Aromatic Substitution
The 2,4-difluorophenyl ring participates in nucleophilic substitutions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 120°C, 8 h | N-(2-Fluoro-4-methoxyphenyl)… | 64% |
| Amination | NH, EtOH, 150°C, 12 h | N-(4-Fluoro-2-aminophenyl)… | 52% |
Oxidation Resistance
The compound exhibits stability under mild oxidative conditions (e.g., HO, 25°C), but strong oxidants like KMnO degrade the diphenylmethyl group.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The mechanism likely involves disruption of bacterial cell membrane integrity via hydrophobic interactions with lipid bilayers.
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages by 40% at 10 µM, suggesting inhibition of the NF-κB pathway.
Enzyme Inhibition
Kinetic studies reveal non-competitive inhibition of cyclooxygenase-2 (COX-2) with a of 8.7 µM, positioning it as a lead for anti-inflammatory drug development .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for dual-target ligands, particularly in pain management. Derivatives combining COX-2 inhibition and μ-opioid receptor agonism are under preclinical evaluation.
Material Science
Incorporated into liquid crystalline polymers, the difluorophenyl group enhances thermal stability () and dielectric anisotropy .
Analytical Chemistry
As a chiral stationary phase modifier in HPLC, it resolves enantiomers of β-blockers with a selectivity factor () of 1.25 .
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